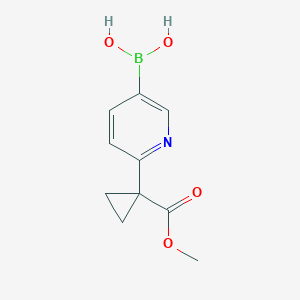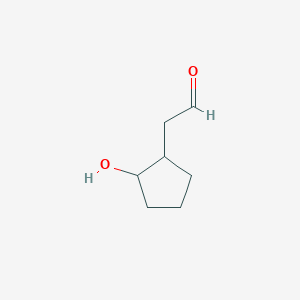
2-Amino-5,5-difluorocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,5-difluorocyclohexane-1-carboxylic acid is a fluorinated amino acid derivative. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the cyclohexane ring imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid typically involves the introduction of fluorine atoms into a cyclohexane ring followed by the incorporation of amino and carboxylic acid functional groups. One common method involves the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of hydroxyl or amino derivatives
Scientific Research Applications
2-Amino-5,5-difluorocyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can enhance metabolic stability and bioavailability.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a component of novel pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential. The exact molecular pathways involved vary based on the specific biological or chemical context .
Comparison with Similar Compounds
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: Similar structure but with fluorine atoms at different positions.
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid: Smaller ring size with similar functional groups.
Aminocaproic acid: Non-fluorinated analog with similar amino and carboxylic acid groups
Uniqueness: 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid is unique due to the specific positioning of fluorine atoms on the cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H11F2NO2 |
|---|---|
Molecular Weight |
179.16 g/mol |
IUPAC Name |
2-amino-5,5-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-1-5(10)4(3-7)6(11)12/h4-5H,1-3,10H2,(H,11,12) |
InChI Key |
RSVAIHOCCKHLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1N)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


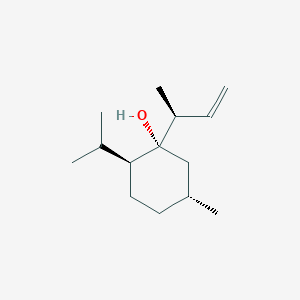
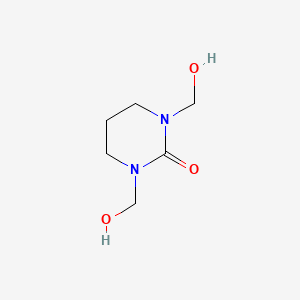
![(4S)-4-((1H-Indazol-3-yl)methyl)-6-(2-((R)-2-(3,5-dimethylbenzyl)piperidin-1-yl)-2-oxoethyl)-1-phenyl-4H-benzo[b][1,2,4]triazolo[4,3-d][1,4]diazepin-5(6H)-one](/img/structure/B12983632.png)
![1-((3AS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12983633.png)
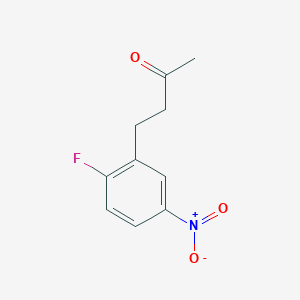
![7-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12983662.png)
![Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12983664.png)
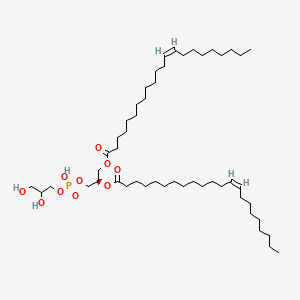

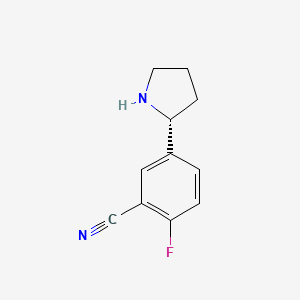
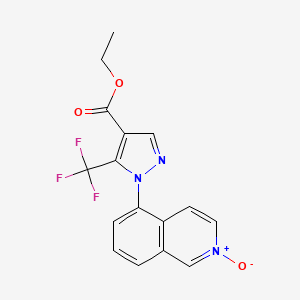
![3-Bromopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12983687.png)
